4-Nitrobenzenesulfonamide

概述

描述

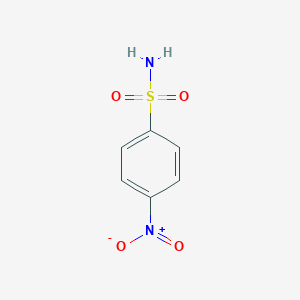

4-Nitrobenzenesulfonamide (CAS 6325-93-5) is a sulfonamide derivative with the molecular formula C₆H₆N₂O₄S and a molecular weight of 202.19 g/mol. It is characterized by a nitro group (-NO₂) at the para position of the benzene ring and a sulfonamide (-SO₂NH₂) group. This compound is also known by synonyms such as Nosylamide and p-Nitrophenylsulfonamide .

准备方法

Synthesis of 4-Nitrobenzenesulfonamide via Sulfonylation of Amines

The primary route to this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with primary or secondary amines. This electrophilic aromatic substitution proceeds via nucleophilic attack of the amine on the sulfonyl chloride, facilitated by a base to neutralize the generated HCl .

General Reaction Protocol

In a representative procedure, 4-nitrobenzenesulfonyl chloride (1.0 equiv) is added to a solution of the target amine (1.0–1.2 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Triethylamine (1.5–2.0 equiv) serves as the base, and the mixture is stirred for 12–24 hours at room temperature . Post-reaction, the product is isolated via extraction with acidic aqueous solutions (e.g., 1N HCl) and purified by recrystallization from ethyl acetate/hexane mixtures .

Example :

-

Reactants : 4-Methoxybenzylamine (6.81 g, 49.6 mmol), 4-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol), triethylamine (6.93 mL) .

-

Conditions : DCM, 0°C to room temperature, 15 minutes.

Reaction Mechanism and Kinetic Considerations

The sulfonylation mechanism proceeds in two stages:

-

Formation of the sulfonate intermediate : The amine attacks the electrophilic sulfur center of 4-nitrobenzenesulfonyl chloride, displacing chloride and forming a tetrahedral intermediate.

-

Deprotonation and stabilization : Triethylamine abstracts a proton from the intermediate, yielding the stable sulfonamide and triethylammonium chloride .

The electron-withdrawing nitro group at the para position enhances the electrophilicity of the sulfonyl chloride, accelerating the reaction compared to non-nitrated analogs. Kinetic studies suggest pseudo-first-order behavior under excess amine conditions .

Optimization Strategies for Industrial-Scale Production

Solvent and Base Selection

Workup and Purification

-

Acidic extraction : Partitioning between 1N HCl and DCM removes unreacted amine and base .

-

Recrystallization : Ethyl acetate/hexane (1:1) yields high-purity crystals (mp 123–125°C) .

-

Chromatography : Silica gel with hexane/ethyl acetate gradients resolves complex mixtures .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.35–8.15 (d, 2H, aromatic), 7.95–7.75 (d, 2H, aromatic), 4.25 (s, 2H, CH₂), 3.76 (s, 3H, OCH₃) .

-

IR : ν 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1520 cm⁻¹ (NO₂ stretch) .

Melting Point and Stability

-

mp : 123–125°C (lit. for 2-nitro analog; 4-nitro derivatives typically 5–10°C higher) .

-

Storage : Stable at −20°C under inert atmosphere for >12 months .

Applications in Pharmaceutical Synthesis

4-Nitrobenzenesulfonamides serve as precursors to optically active amines via deprotection strategies. For example, alkali metal alkoxides (e.g., NaOMe) cleave the sulfonamide group under mild conditions, yielding free amines without racemization . This method is pivotal in synthesizing:

化学反应分析

4-硝基苯磺酰胺会发生各种化学反应,包括:

还原: 硝基可以使用还原剂(如氢气 (H2))在碳载钯 (Pd/C) 等催化剂存在下还原为氨基 (-NH2)。

取代: 磺酰胺基可以参与亲核取代反应,其中磺酰胺氮可以被其他亲核试剂取代。

这些反应中常用的试剂包括氢气、碳载钯和各种亲核试剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .

科学研究应用

Medicinal Chemistry Applications

1. Antiplasmodial Activity

Recent studies have highlighted the potential of 4-nitrobenzenesulfonamide chalcones as antiplasmodial agents. These compounds have shown efficacy against Plasmodium species, indicating their possible use in developing treatments for malaria . The hybrid scaffold of this compound enhances its biological activity, making it a promising candidate for further medicinal development.

2. Inverse Agonists for ERRα

A novel series of compounds based on the this compound template has been identified as effective inverse agonists for estrogen-related receptor alpha (ERRα). One compound demonstrated potent activity with an IC50 of 0.80 μM, significantly inhibiting the transcription of ERRα-regulated target genes and suppressing the growth of breast cancer xenografts in vivo . This underscores the potential of this compound derivatives in cancer therapeutics.

Organic Synthesis Applications

1. Solid-Phase Synthesis

4-Nitrobenzenesulfonamides are utilized as key intermediates in solid-phase synthesis. They facilitate various chemical transformations, including C-arylation and N-arylation reactions. The polymer-supported benzenesulfonamides derived from 4-nitrobenzenesulfonyl chloride have been particularly effective in generating diverse privileged scaffolds through unusual rearrangements .

2. Chemoselective N-Acylation

The compound has also been employed as a chemoselective N-acylation reagent for amino alcohols and diamines under solvent-free conditions. This method allows for selective protection and functionalization of amines, demonstrating high stability and ease of preparation . The following table summarizes key findings from this research:

| Reaction Type | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| N-acylation of primary amines | This compound + benzoic anhydride | 85 | Acetone, 4 hours |

| Chemoselective acylation | This compound + aliphatic anhydrides | Variable | Water (green solvent) |

| Solid-phase synthesis | Polymer-supported benzenesulfonamides | High | Various chemical transformations |

Structural and Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound derivatives has revealed insights into their pharmacological properties. For instance, compounds optimized for lipoxygenase inhibition displayed nanomolar potency and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating their potential for drug development targeting inflammatory diseases .

作用机制

4-硝基苯磺酰胺及其衍生物的作用机制通常涉及抑制特定酶。例如,一些衍生物通过与酶的活性位点结合来抑制碳酸酐酶,从而阻止其正常功能。 这种抑制会导致各种治疗效果,包括降低青光眼患者的眼内压 .

相似化合物的比较

Antibacterial Activity

A 2013 study synthesized substituted sulfonamides (4-methyl, 4-nitro, and 4-methoxy derivatives) and tested their antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Enzymatic Interactions

Table 2: Nitroreductase Activity Toward Sulfonamides

The para-nitro group in This compound likely sterically hinders enzyme binding compared to the ortho isomer. Mutagenesis studies on YersER and KYE1 showed minimal activity improvement, suggesting multi-residue engineering is needed for enhanced specificity .

Structural and Vibrational Properties

FT-IR and FT-Raman studies compared 2- , 3- , and 4-nitrobenzenesulfonamides . Key findings:

- This compound : Exhibits distinct vibrational modes due to symmetric nitro and sulfonamide groups.

- Ortho and Meta Isomers : Asymmetric substituent arrangements lead to altered dipole moments and hydrogen-bonding capabilities .

Table 3: Spectroscopic Comparison of Nitrobenzenesulfonamides

生物活性

4-Nitrobenzenesulfonamide (CAS No. 6325-93-5) is a compound of interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antiplasmodial effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C₆H₆N₂O₄S

- Molecular Weight : 190.19 g/mol

- Functional Groups : Nitro group (-NO₂) and sulfonamide group (-SO₂NH₂)

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. It targets bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth. The compound has been evaluated against various strains of bacteria, demonstrating effective inhibition.

Anticancer Activity

In a study focusing on triple-negative breast cancer (TNBC), a derivative of this compound was identified as a potent ERRα inverse agonist. This compound inhibited the transcription of ERRα-regulated genes, leading to reduced migration and invasion of MDA-MB-231 cells. The in vivo studies indicated a tumor growth inhibition rate of approximately 23.58% in xenograft models, showcasing its potential as an anticancer agent .

Anti-Plasmodial Effects

Recent studies have highlighted the antiplasmodial activity of this compound chalcones. These compounds demonstrated potent activity against Plasmodium falciparum with IC₅₀ values ranging from 5.4 to 22.0 µg/mL. Notably, two specific compounds showed greater susceptibility towards mature-stage trophozoites compared to ring-stage parasites .

Case Studies and Research Findings

- Cardiovascular Effects : A study using isolated rat heart models indicated that certain sulfonamide derivatives, including those related to this compound, can influence perfusion pressure and coronary resistance. These findings suggest potential cardiovascular applications through modulation of calcium channels .

- Inhibition of Lipoxygenases : Compounds based on the this compound scaffold have shown promising results in inhibiting lipoxygenases (12-LOX), which are implicated in various diseases such as skin diseases and cancer. The optimized compounds displayed nanomolar potency and favorable ADME properties .

- In Vitro Cytotoxicity : In vitro assays revealed that the active derivatives did not exhibit significant cytotoxic effects on human-derived cells or red blood cells, indicating a favorable safety profile for further development .

Data Tables

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 4-nitrobenzenesulfonamide in laboratory settings?

- Methodology : A common approach involves sulfonylation of nitrobenzene derivatives. For example, 4-nitrobenzenesulfonyl chloride (prepared via chlorosulfonation of nitrobenzene) is reacted with ammonia under controlled conditions. Purification is typically achieved via recrystallization using solvents like ethanol or methanol to yield high-purity this compound .

- Key Considerations : Monitor reaction temperature (exothermic sulfonation) and stoichiometric ratios to minimize byproducts (e.g., disulfonates).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Assess purity (>98% area% by reverse-phase chromatography) .

- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., aromatic protons at δ 8.2–8.4 ppm, sulfonamide NH₂ at δ 6.5 ppm) .

- X-ray Crystallography : Resolve molecular geometry using programs like SHELXL for small-molecule refinement .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Example : Ames II test results indicate mutagenic potential for nitrobenzenesulfonamide-containing analgesics , while other studies highlight antimicrobial activity.

- Methodological Solutions :

- Comparative Assays : Replicate studies under standardized conditions (e.g., bacterial strain, S9 metabolic activation).

- Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., nitro position) to isolate bioactive moieties .

- Meta-Analysis : Evaluate publication bias or methodological variability (e.g., solvent effects in toxicity assays).

Q. How can mechanistic insights into this compound’s role in catalysis be elucidated?

- Experimental Design :

- Kinetic Studies : Monitor reaction rates under varying pH or temperature to identify rate-determining steps.

- Isotopic Labeling : Use -labeled ammonia to trace sulfonamide formation pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states in sulfonation reactions .

- Applications : The sulfonamide group’s electron-withdrawing properties enhance electrophilic substitution in aromatic systems .

属性

IUPAC Name |

4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKKYJLAUWFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064236 | |

| Record name | Benzenesulfonamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-93-5 | |

| Record name | 4-Nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6325-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006325935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROBENZENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUF52O8Y8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。